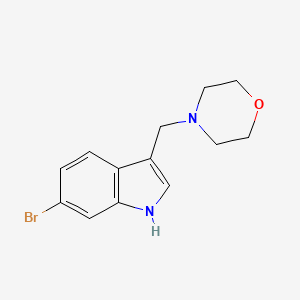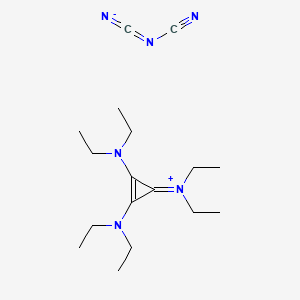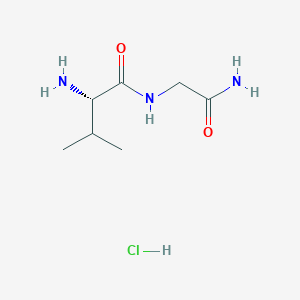
Methyl 3-(t-butoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(t-butoxy)benzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.109944368 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Methyl 3-(tert-butoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The tert-butoxy group in Methyl 3-(tert-butoxy)benzoate can undergo oxidation, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence the overall metabolic pathways and biochemical reactions in which Methyl 3-(tert-butoxy)benzoate is involved .
Cellular Effects
Methyl 3-(tert-butoxy)benzoate has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Methyl 3-(tert-butoxy)benzoate can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(tert-butoxy)benzoate involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, Methyl 3-(tert-butoxy)benzoate can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of Methyl 3-(tert-butoxy)benzoate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(tert-butoxy)benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-(tert-butoxy)benzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different biochemical and cellular effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of Methyl 3-(tert-butoxy)benzoate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, Methyl 3-(tert-butoxy)benzoate can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to oxidative stress and damage to cellular components, such as lipids, proteins, and DNA. These effects can result in various physiological and pathological changes in animal models .
Metabolic Pathways
Methyl 3-(tert-butoxy)benzoate is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing the overall metabolic flux and metabolite levels within the cell. Additionally, Methyl 3-(tert-butoxy)benzoate can interact with cofactors, such as NADPH, which are essential for the activity of certain metabolic enzymes .
Transport and Distribution
The transport and distribution of Methyl 3-(tert-butoxy)benzoate within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, Methyl 3-(tert-butoxy)benzoate can accumulate in certain cellular compartments, depending on its physicochemical properties and interactions with cellular components. These factors determine the overall localization and distribution of the compound within cells and tissues .
Subcellular Localization
Methyl 3-(tert-butoxy)benzoate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through various targeting signals and post-translational modifications. These localization patterns can affect the biochemical and cellular effects of Methyl 3-(tert-butoxy)benzoate, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEXFSNJDWWHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)
![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)





![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
